molecular formula C13H16FN3 B11733266 N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B11733266
M. Wt: 233.28 g/mol
InChI Key: CYUWGSXSZQVXJK-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a chemical compound with a molecular formula of C12H15ClFN3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of benzylamine with 2-fluoroethyl bromide in the presence of a base, followed by cyclization with hydrazine and subsequent methylation. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine
  • N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-3-amine

Uniqueness

N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C13H16FN3/c1-11-9-16-17(8-7-14)13(11)15-10-12-5-3-2-4-6-12/h2-6,9,15H,7-8,10H2,1H3

InChI Key

CYUWGSXSZQVXJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2

Origin of Product

United States

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